molecular formula C15H15N3O2S B2587600 N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-56-4

N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2587600
CAS No.: 443329-56-4
M. Wt: 301.36
InChI Key: YZJRYKIGPHRQIF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic bicyclic heterocyclic compound belonging to the class of thiazolopyrimidines. This molecular framework, formed by the fusion of thiazole and pyrimidine rings, is of significant interest in medicinal chemistry due to its broad bioactivity profile . The compound is presented for research purposes to investigate its potential biological properties. Research Applications and Potential: Thiazolopyrimidine derivatives are recognized as privileged scaffolds in drug discovery. Structural analogues of this compound, particularly those with substituted phenyl groups at the carboxamide position, have demonstrated promising antimicrobial activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the thiazole core is a common feature in compounds being profiled as potential anti-inflammatory agents , with research targeting pathways such as LOX, COX, and JNK . Researchers can utilize this reagent as a core structure to explore structure-activity relationships (SAR) and develop novel candidates targeting multidrug-resistant bacteria and inflammatory pathways. Handling and Safety: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-3-5-12(10(9)2)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRYKIGPHRQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound is notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S with a molecular weight of approximately 315.39 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its pharmacological potential.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this class can effectively inhibit a range of pathogens, including bacteria and fungi. A comparative analysis of various derivatives reveals that structural modifications can enhance their antimicrobial efficacy.

CompoundAntimicrobial SpectrumEfficacy
Compound AGram-positive bacteriaHigh
Compound BFungi (Candida spp.)Moderate
This compoundBroad spectrumSignificant

Case Study: Antimicrobial Testing
In a recent study published in MDPI, the compound was tested against multiple bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

2. Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways.

Activity TypeTarget Cancer Cell LineIC50 (µM)
CytotoxicityHepG2 (liver carcinoma)15.4
ApoptosisMCF7 (breast cancer)30.0

Case Study: Cytotoxicity Assay
In vitro studies have shown that the compound exhibits cytotoxic effects on HepG2 cells with an IC50 value of 15.4 µM. This suggests that it may induce apoptosis through mitochondrial pathways .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in pathogen survival or cancer cell proliferation. The exact mechanism remains under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Fluorine in Compound 22 enhances proteasome inhibition (31% β1i, 32% β5i) compared to non-fluorinated Compound 21 (19% β1i, 23% β5i) .
  • Bulky Substituents: Morpholinomethyl in Compound 9e improves antimicrobial activity against E. coli and C. albicans due to increased hydrophobicity and target interaction .
  • Crystal Packing : The ethyl 7-methyl derivative forms bifurcated C–H···O hydrogen bonds, influencing solubility and stability .

Key Trends :

  • Fluorine Substitution : Increases proteasome inhibition by enhancing electrophilicity and binding affinity .
  • Methoxy Groups : Improve metabolic stability, as seen in the ethyl 7-methyl derivative’s resistance to oxidation .

Pharmacokinetic Considerations

  • Methyl Sulfonamide Analogs: and highlight that methyl sulfonamide substituents improve pharmacokinetics by reducing clearance and enhancing bioavailability.

Q & A

Q. How can the synthesis of this carboxamide derivative be optimized to improve yield and purity?

Methodological Answer: Optimization involves refluxing intermediates (e.g., substituted pyrimidines) with chloroacetic acid, aromatic aldehydes, and sodium acetate in a 1:1 acetic acid–acetic anhydride mixture under controlled conditions (8–10 hours). Recrystallization using ethyl acetate–ethanol (3:2) enhances purity, as demonstrated in similar thiazolo[3,2-a]pyrimidine syntheses with yields up to 78% . Solvent selection and stoichiometric ratios of reagents (e.g., 0.01 mol aldehyde per 0.01 mol pyrimidine intermediate) are critical for reproducibility.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Combined use of single-crystal X-ray diffraction (to resolve puckering and dihedral angles in the thiazolo-pyrimidine core), ¹H/¹³C NMR (to verify substituent integration), and IR spectroscopy (to confirm carbonyl and amide functionalities) is recommended. For example, X-ray studies reveal deviations of 0.224 Å from the pyrimidine mean plane, critical for conformational analysis .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer: Intermolecular C–H···O hydrogen bonds (e.g., bifurcated bonds along the c-axis) stabilize crystalline packing, as observed in analogous compounds. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for dissolution in biological assays. Crystal lattice parameters (a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°) provide insights into packing efficiency and melting behavior .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) when aryl substituents yield divergent biological outcomes?

Methodological Answer: Systematic SAR studies should compare electron-withdrawing/donating substituents on the aryl group (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl). Computational docking (e.g., molecular dynamics simulations) and in vitro assays (e.g., enzyme inhibition) can identify steric/electronic effects. For instance, fluorobenzylidene derivatives show enhanced activity due to improved hydrophobic interactions .

Q. How can conformational flexibility of the thiazolo-pyrimidine core impact pharmacological activity?

Methodological Answer: The flattened boat conformation of the pyrimidine ring (deviation: 0.224 Å from planarity) and dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) influence binding to biological targets. Comparative studies using rigidified analogs (e.g., fused ring systems) can isolate conformational effects on activity .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer: Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays, or evaluate antimicrobial activity via microbroth dilution (MIC values). Prior studies on related thiazolo-pyrimidines highlight enhanced activity when electron-deficient substituents (e.g., -CF₃) are introduced at the C6 position .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states) and validate with isothermal titration calorimetry (ITC) to measure binding affinities. For example, discrepancies in hydrophobic pocket interactions may arise from unaccounted crystal packing forces in simulations .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) identify significant differences between substituent groups. Ensure replicates (n ≥ 3) to account for variability in cell viability assays .

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